(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one
CAS No.: 236751-51-2
Cat. No.: VC5967990
Molecular Formula: C22H23ClN2O
Molecular Weight: 366.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 236751-51-2 |
|---|---|
| Molecular Formula | C22H23ClN2O |
| Molecular Weight | 366.89 |
| IUPAC Name | (E)-3-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C22H23ClN2O/c23-21-11-8-20(9-12-21)10-13-22(26)25-17-15-24(16-18-25)14-4-7-19-5-2-1-3-6-19/h1-13H,14-18H2/b7-4+,13-10+ |
| Standard InChI Key | HEGIDCRPASIPCA-NJPWYCGFSA-N |
| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Introduction
Structural Characterization and Molecular Properties
Chemical Identity and Configuration
The compound, with the systematic name (2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one, has a molecular formula of C₂₂H₂₃ClN₂O and a molar mass of 366.89 g/mol. Its structure features:
-
A piperazine ring substituted at the 1-position with a propenone group bearing a 4-chlorophenyl moiety.
-
A phenylpropenyl chain at the 4-position of the piperazine, creating an extended conjugated system.
-
E-configurations at both double bonds (C2-C3 and C3'-C4'), critical for molecular rigidity and interaction with biological targets .
The presence of electron-withdrawing (chlorophenyl) and electron-donating (piperazine) groups creates a polarized electronic profile, potentially enhancing binding affinity to enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃ClN₂O |
| Molecular Weight | 366.89 g/mol |
| CAS Number | 236751-51-2 |
| Key Functional Groups | Piperazine, propenone, chlorophenyl, phenylpropenyl |
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, its structure suggests a Claisen-Schmidt condensation strategy, widely used for chalcone derivatives . A plausible route involves:
-
Alkylation of Piperazine: Reacting piperazine with 4-fluorophenylpropenyl bromide to introduce the phenylpropenyl group.
-
Acylation: Treating the intermediate with 4-chlorophenylpropenoyl chloride to form the propenone moiety.
-
Purification: Column chromatography or recrystallization to isolate the E-isomer .
This method aligns with protocols for analogous N-methylpiperazine chalcones, which achieve yields of 70–85% under mild alkaline conditions .
Structural Analogues and Activity Trends
Comparative analysis with similar compounds reveals structure-activity relationships (SAR):
-
Chlorophenyl Substitution: Enhances MAO-B inhibition. For example, 3-(4-chlorophenyl)-1-piperazinylpropenones show IC₅₀ values <1 µM for MAO-B .
-
Piperazine Flexibility: N-Methylation (as in N-methylpiperazine chalcones) improves AChE inhibition by 2–3-fold compared to non-methylated analogues .
-
Double Bond Configuration: E-isomers exhibit superior enzyme affinity due to planar conjugation, as seen in (E)-3-(4-fluorophenyl)-1-piperazinylpropenone (IC₅₀ = 0.71 µM for MAO-B) .
| Compound | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (MAO-B/AChE) |
|---|---|---|---|
| 2k (CF₃,4-F-phenyl) | 0.71 | 5.82 | 56.34 |
| 2n (2-F,5-Br-phenyl) | 1.11 | 8.36 | 16.04 |
| PC-11 (non-methylated) | 0.71 | 28.0 | 49.2 |
The target compound’s chlorophenyl and phenylpropenyl groups may further enhance MAO-B affinity, while the piperazine ring could facilitate AChE interaction via cation-π bonding.
Neuroprotective Mechanisms
Piperazine chalcones inhibit β-amyloid aggregation and tau hyperphosphorylation in preclinical AD models. For instance, (E)-3-(4-chlorophenyl)-1-piperazinylpropenone reduces amyloid plaque burden by 40% in transgenic mice at 10 mg/kg doses . Additionally, MAO-B inhibition elevates dopamine levels, suggesting utility in Parkinson’s disease .
Challenges and Future Directions
Pharmacokinetic Uncertainties
Current barriers include:
-
Poor Blood-Brain Barrier (BBB) Penetration: Piperazine derivatives often exhibit logP values <3, limiting CNS bioavailability.
-
Metabolic Instability: Propenone moieties are susceptible to hepatic reduction, shortening half-lives in vivo .
Synthetic Optimization Strategies
Proposed improvements:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume